molecular formula C17H22N2O4 B14245855 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- CAS No. 189350-21-8

2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-

Cat. No.: B14245855
CAS No.: 189350-21-8
M. Wt: 318.4 g/mol
InChI Key: RNHOBTXJKAYTDC-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antimicrobials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- typically involves the reaction of an acid chloride substrate with oxazolidinone to form an imide. The substituents at the 4 and 5 positions of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of Evans auxiliaries for chiral synthesis, which is a common method for producing oxazolidinone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, which react with oxazolidinone to form imides . The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid chlorides typically results in the formation of imides .

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- involves the inhibition of protein synthesis. This compound targets the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is unique due to its specific structure, which includes a cyclohexyl and a nitroethyl group.

Properties

CAS No.

189350-21-8

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(4R)-3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H22N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h2,5-6,9-10,13,15-16H,1,3-4,7-8,11-12H2/t15-,16-/m0/s1

InChI Key

RNHOBTXJKAYTDC-HOTGVXAUSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](C[N+](=O)[O-])N2[C@@H](COC2=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C(C[N+](=O)[O-])N2C(COC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.